molecular formula C12H5BrCl2FN5O B12970767 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

Cat. No.: B12970767
M. Wt: 405.01 g/mol
InChI Key: JNSIFERJPFCOPQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused with a pyrimidine ring, and is substituted with bromine, fluorine, and chlorine atoms

Preparation Methods

The synthesis of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by reacting 4-bromo-6-fluoro-1,2-diaminobenzene with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with 4,6-dichloropyrimidine-5-carboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final product formation: The resulting intermediate is purified and characterized to obtain the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace chlorine atoms with amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form more complex structures.

Common reagents used in these reactions include bases (e.g., potassium carbonate), catalysts (e.g., palladium), and solvents (e.g., dimethylformamide).

Scientific Research Applications

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Biological research: It is used in studies to understand the mechanisms of action of various biological processes and pathways.

    Pharmaceutical research: The compound is explored for its potential to be developed into new drugs for treating diseases.

    Industrial applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    2-(4-Chloro-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    2-(4-Bromo-6-chloro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H5BrCl2FN5O

Molecular Weight

405.01 g/mol

IUPAC Name

2-(4-bromo-6-fluorobenzimidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide

InChI

InChI=1S/C12H5BrCl2FN5O/c13-5-1-4(16)2-6-8(5)18-3-21(6)12-19-9(14)7(11(17)22)10(15)20-12/h1-3H,(H2,17,22)

InChI Key

JNSIFERJPFCOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(C=N2)C3=NC(=C(C(=N3)Cl)C(=O)N)Cl)Br)F

Origin of Product

United States

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